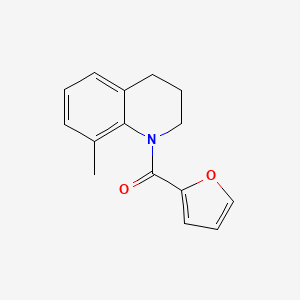
furan-2-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Furan-2-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone, also known as DMQX, is a potent non-competitive antagonist of the AMPA subtype of glutamate receptors. DMQX has been widely used in scientific research as a tool to investigate the role of AMPA receptors in various physiological and pathological processes.
科学研究应用
Furan-2-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes. For example, furan-2-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has been used to study the involvement of AMPA receptors in synaptic plasticity, learning and memory, epilepsy, and neurodegenerative diseases such as Alzheimer's and Parkinson's. furan-2-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has also been used to investigate the mechanisms of action of other drugs that target AMPA receptors.
作用机制
Furan-2-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone acts as a non-competitive antagonist of AMPA receptors by binding to a site on the receptor that is distinct from the glutamate binding site. This results in a reduction in the amplitude and duration of the excitatory postsynaptic currents (EPSCs) mediated by AMPA receptors. furan-2-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has also been shown to block kainate receptors at higher concentrations.
Biochemical and Physiological Effects:
furan-2-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has been shown to have a number of biochemical and physiological effects. For example, furan-2-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has been shown to reduce the frequency and amplitude of EPSCs in hippocampal neurons, suggesting that it can inhibit synaptic transmission mediated by AMPA receptors. furan-2-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has also been shown to reduce the severity of seizures in animal models of epilepsy, suggesting that it may have anticonvulsant properties. In addition, furan-2-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has been shown to protect neurons from excitotoxicity induced by glutamate, suggesting that it may have neuroprotective properties.
实验室实验的优点和局限性
One of the main advantages of furan-2-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone is its high potency and selectivity for AMPA receptors. This makes it a valuable tool for investigating the role of AMPA receptors in various physiological and pathological processes. However, one of the limitations of furan-2-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone is its low solubility in aqueous solutions, which can make it difficult to use in experiments that require high concentrations of the drug. In addition, furan-2-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone can have off-target effects at higher concentrations, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on furan-2-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone. One area of interest is the development of more potent and selective AMPA receptor antagonists that can be used in experiments that require high concentrations of the drug. Another area of interest is the investigation of the role of AMPA receptors in other physiological and pathological processes, such as pain, addiction, and depression. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of furan-2-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone in order to optimize its use in experimental and clinical settings.
合成方法
Furan-2-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 8-methyl-3,4-dihydro-2H-quinoline-1-carboxylic acid, which can be achieved by reacting 2-methylpyridine with ethyl acetoacetate followed by hydrolysis and decarboxylation. The second step involves the synthesis of furan-2-carboxylic acid from furfural, which can be achieved by a series of reactions including oxidation, reduction, and decarboxylation. Finally, furan-2-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone can be synthesized by coupling 8-methyl-3,4-dihydro-2H-quinoline-1-carboxylic acid with furan-2-carboxylic acid using standard peptide coupling reagents.
属性
IUPAC Name |
furan-2-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-5-2-6-12-7-3-9-16(14(11)12)15(17)13-8-4-10-18-13/h2,4-6,8,10H,3,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHBWSVDEQIMCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CCCN2C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-chlorophenyl)methyl]-N,N-dimethylpyrazole-4-carboxamide](/img/structure/B7505750.png)
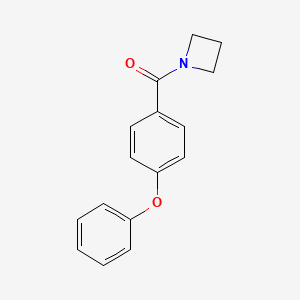
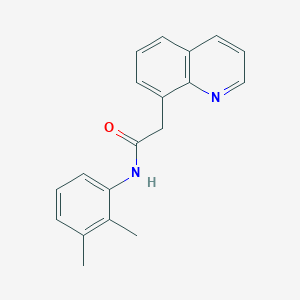
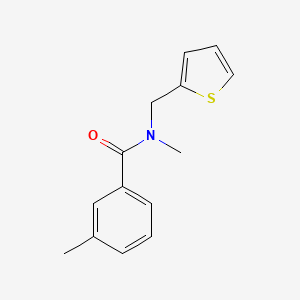
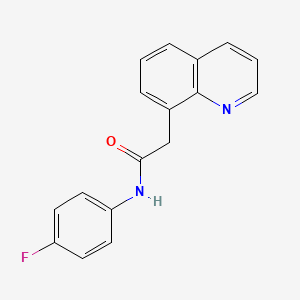
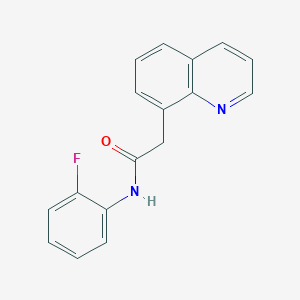
![N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7505801.png)
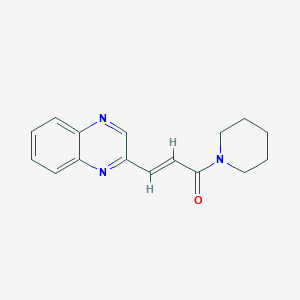
![Pyrazin-2-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505817.png)
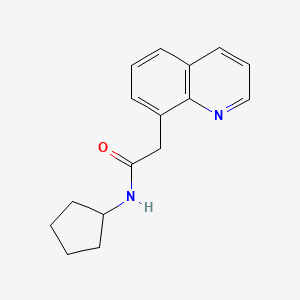
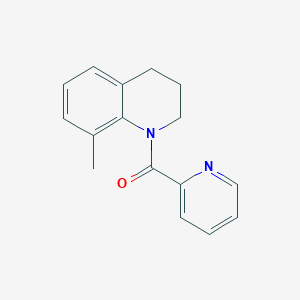
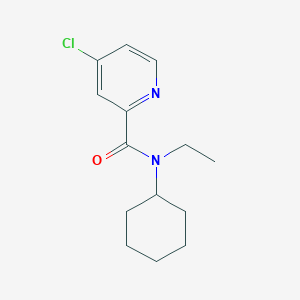

![Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505847.png)